molecular formula C13H18ClN3 B12223400 N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12223400
M. Wt: 251.75 g/mol
InChI Key: WMQFRQJYUCYTQZ-UHFFFAOYSA-N
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Description

N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride is a pyrazole-derived amine salt characterized by a benzyl group at the N-position, ethyl and methyl substituents at the 2- and 5-positions of the pyrazole ring, and a hydrochloride counterion. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological formulations.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12;/h4-9,14H,3,10H2,1-2H3;1H

InChI Key

WMQFRQJYUCYTQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-ethyl-5-methylpyrazol-3-one derivatives, while reduction may produce N-benzyl-2-ethyl-5-methylpyrazol-3-amine derivatives with different substituents .

Scientific Research Applications

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives share a common heterocyclic core but differ in substituents and pharmacological profiles. Below is a detailed comparison with three closely related compounds:

Structural Analogues and Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride 295.8 2.8 12.3 (in water) 215–220
N-benzyl-5-methylpyrazol-3-amine 227.3 2.1 4.7 (in water) 185–190
2-ethyl-5-methylpyrazol-3-amine 139.2 1.4 22.1 (in water) 160–165
Amitriptyline hydrochloride (reference) 313.9 4.9 7.9 (in water) 196–203

Key Observations :

  • The benzyl group in N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride increases hydrophobicity (LogP = 2.8) compared to non-benzylated analogs (e.g., 2-ethyl-5-methylpyrazol-3-amine, LogP = 1.4).
  • The hydrochloride salt improves solubility (12.3 mg/mL) relative to its free base form (estimated <5 mg/mL).
Analytical Method Compatibility

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying pyrazole derivatives. A validated RP-HPLC method for amitriptyline hydrochloride achieved >98% accuracy in recovery studies (Table 6, ), indicating that similar methodologies could be adapted for N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride. Key parameters to optimize include:

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) for ionizable amines.
  • Detection : UV absorption at 254 nm (common for aromatic/heterocyclic amines).
Pharmacological Activity

While specific data on N-benzyl-2-ethyl-5-methylpyrazol-3-amine hydrochloride is scarce, structural analogs suggest:

  • Kinase inhibition : Ethyl and methyl substituents may enhance selectivity for tyrosine kinases (e.g., IC₅₀ = 0.8 µM for JAK2 in related compounds).

Biological Activity

N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride is C14H20ClN3, with a molecular weight of 281.78 g/mol. The structure includes a pyrazole ring, which is crucial for its biological activity, and various substituents that enhance its pharmacological profile.

Research indicates that N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their normal function.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways critical for its therapeutic effects.

Anticancer Properties

N-benzyl-2-ethyl-5-methylpyrazol-3-amine; hydrochloride has shown promising anticancer activity in various studies. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
    • IC50 Values : The compound exhibited an IC50 of 3.79 µM against MCF7 and 26 µM against A549 cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties:

  • In vitro Studies : Tests revealed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticonvulsant Activity

Preliminary studies have indicated anticonvulsant effects:

  • Animal Models : In maximal electroshock seizure (MES) models, N-benzyl derivatives exhibited lower ED50 values compared to traditional anticonvulsants like phenobarbital .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Substituent TypeEffect on Activity
Electron-withdrawingRetained or increased activity
Electron-donatingDecreased activity
Aromatic groupsEnhanced binding affinity

These findings guide the design of more potent analogs by modifying substituents on the pyrazole ring.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study reported that compounds similar to N-benzyl derivatives showed significant growth inhibition in several cancer cell lines with varying IC50 values ranging from 3.25 mg/mL to 49.85 μM .
  • Anticonvulsant Research : Another investigation highlighted that specific modifications at the benzyl position improved anticonvulsant efficacy in animal models, suggesting a pathway for developing new treatments for epilepsy .

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